molecular formula C18H19ClN2O3 B450437 2-(4-chlorophenyl)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide

2-(4-chlorophenyl)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide

Cat. No.: B450437
M. Wt: 346.8g/mol
InChI Key: MDJPHBZXWFFNCX-RGVLZGJSSA-N
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Description

2-(4-chlorophenyl)-N’-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide is a chemical compound known for its diverse applications in scientific research. This compound features a chlorophenyl group and a methoxymethylbenzylidene moiety, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N’-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 4-methoxy-3-(methoxymethyl)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or sodium acetate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N’-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)-N’-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N’-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-4’-methoxychalcone
  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
  • 4-(4-chlorophenyl)-2-methoxy-6-(2-naphthyl)nicotinonitrile

Uniqueness

2-(4-chlorophenyl)-N’-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its methoxymethylbenzylidene moiety, in particular, contributes to its potential therapeutic applications and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C18H19ClN2O3/c1-23-12-15-9-14(5-8-17(15)24-2)11-20-21-18(22)10-13-3-6-16(19)7-4-13/h3-9,11H,10,12H2,1-2H3,(H,21,22)/b20-11+

InChI Key

MDJPHBZXWFFNCX-RGVLZGJSSA-N

Isomeric SMILES

COCC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)Cl)OC

SMILES

COCC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)Cl)OC

Canonical SMILES

COCC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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